Pseudococaine

Overview

Description

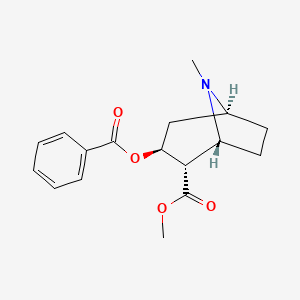

Pseudococaine is a diastereoisomer of cocaine, a well-known alkaloid derived from the coca plant. It shares a similar molecular structure with cocaine but differs in the spatial arrangement of its atoms, leading to distinct chemical and biological properties. This compound has the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.3529 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudococaine can be synthesized from cocaine through a series of chemical reactions. The primary method involves the action of a strong base on cocaine, which epimerizes the carbomethoxy group at the C-2 position to the equatorial position and transesterifies the ester at the C-3 position. The benzoate ester is then regenerated by reaction with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pseudococaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound.

Scientific Research Applications

Pseudococaine has several applications in scientific research:

Chemistry: It is used to study the stereochemistry and reactivity of cocaine isomers.

Biology: This compound is employed in research on the physiological effects of cocaine analogues.

Industry: this compound is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Pseudococaine exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in altered neuronal activity .

Comparison with Similar Compounds

Pseudococaine is similar to other cocaine analogues, including:

Cocaine: The natural isomer of this compound, known for its stimulant effects.

Allococaine: Another diastereoisomer with different spatial arrangement of atoms.

Allothis compound: A diastereoisomer with distinct chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which results in different chemical reactivity and biological effects compared to its isomers. It is the most stable conformation among the cocaine isomers, making it a valuable compound for research and industrial applications .

Biological Activity

Pseudococaine, a diastereomer of cocaine, has garnered attention in pharmacological research due to its unique biological activities and mechanisms of action. This article delves into the compound's biological activity, including its interaction with neurotransmitter systems, comparative potency with cocaine, and implications for therapeutic applications.

This compound is structurally distinct from cocaine, primarily differing in the configuration of the carbomethoxy group at the C2 position of the tropane ring. This stereochemical variation significantly influences its biological activity. This compound primarily interacts with the central nervous system (CNS) by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic levels of these neurotransmitters .

- Inhibition of Neurotransmitter Reuptake : this compound inhibits the reuptake of dopamine more weakly than cocaine but still affects dopaminergic pathways .

- Convulsant Activity : Research indicates that this compound can induce convulsions in animal models, demonstrating a higher potency than cocaine in this regard. The convulsions are characterized by distinct EEG patterns and behavioral responses compared to those induced by cocaine .

Comparative Potency and Effects

This compound exhibits different pharmacological effects compared to cocaine. Studies have shown that while both compounds can produce convulsions, this compound's effects are associated with high-voltage slow waves in EEG readings and behavioral depression .

Table 1: Comparative Effects of Cocaine and this compound

| Parameter | Cocaine | This compound |

|---|---|---|

| Convulsion Potency | Lower potency | Higher potency |

| EEG Pattern | Low-voltage fast waves | High-voltage slow waves |

| Behavioral Response | Hyperexcitation | Depression and drowsiness |

| Duration of Convulsions | Dose-dependent | Dose-dependent |

Case Studies

- Convulsant Effects Study : A study involving rhesus monkeys showed that this compound was more effective than cocaine in inducing convulsions. The duration and intensity of convulsions were dose-dependent for both compounds, but this compound led to a more pronounced depressive state following seizures .

- Pharmacokinetic Studies : Limited research exists on the pharmacokinetics of this compound; however, studies using radiolabeled analogs have been conducted to assess its distribution in animal models. These studies suggest that this compound may have a different metabolic profile compared to its parent compound, cocaine .

- Detection in Natural Sources : this compound has been detected in coca leaves and illicit cocaine samples through advanced chromatographic techniques. Quantitative analysis revealed this compound levels ranging from 0.0001% to 0.035% relative to cocaine in various samples .

Implications for Therapeutic Applications

The distinct biological activity of this compound suggests potential therapeutic applications, particularly in developing treatments for cocaine dependence or as a reference compound in forensic analysis. Understanding its mechanism may lead to novel approaches for managing addiction or mitigating the adverse effects associated with cocaine use.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and characterizing Pseudococaine?

- Methodological Answer : this compound synthesis typically involves stereochemical inversion of cocaine precursors. Key steps include hydrolysis of cocaine to ecgonine derivatives followed by re-esterification under controlled pH and temperature. Characterization requires:

- Chromatography : HPLC or GC-MS to verify purity (>98%) and distinguish stereoisomers .

- Spectroscopy : NMR (¹H and ¹³C) and FT-IR to confirm functional groups and structural integrity.

- Melting Point Analysis : Comparative data against reference standards to validate crystallinity .

Example Protocol:

| Step | Parameter | Conditions |

|---|---|---|

| Hydrolysis | NaOH concentration | 0.1 M, 70°C, 2 hrs |

| Re-esterification | Methanol solvent, H₂SO₄ catalyst | 50°C, 24 hrs |

| Purification | Column chromatography | Silica gel, ethyl acetate/hexane (3:7) |

Q. How can researchers design experiments to differentiate this compound from cocaine and its diastereomers?

- Methodological Answer : Use comparative analytical frameworks :

- ROC Curve Analysis : Evaluate specificity/sensitivity of mass spectrometry (MS) or NMR by comparing known positives (cocaine, N=1478) and negatives (this compound, N=11) .

- Multivariate Statistics : Apply Mahalanobis distance to distinguish spectral clusters of this compound from allococaine or pseudoallococaine .

Critical Parameters: - Instrument calibration (e.g., NIST scores for MS).

- Sample size balancing to avoid overfitting in small negative cohorts .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound bioactivity data across studies?

- Methodological Answer : Address discrepancies through:

- Meta-Analysis Frameworks : Use PRISMA guidelines to systematically evaluate study heterogeneity (e.g., variations in cell lines, dosage ranges).

- Sensitivity Analysis : Test whether contradictory results persist under standardized conditions (e.g., fixed pH, temperature) .

Example Workflow: - Step 1 : Catalog all reported IC₅₀ values and experimental variables.

- Step 2 : Apply ANOVA to identify variables significantly affecting outcomes .

- Step 3 : Replicate key experiments with controlled variables (see Table 1 ).

Q. What strategies ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):

- Documentation : Publish full experimental protocols, including raw spectral data and instrument settings (e.g., GC-MS column type, ionization mode) .

- Open-Access Repositories : Deposit datasets in platforms like Zenodo or Figshare with DOIs.

- Collaborative Validation : Use inter-laboratory studies (e.g., split-sample analysis between two labs) to assess methodological consistency .

Case Study: A 2017 inter-lab study on cocaine analysis achieved 95% concordance by standardizing calibration curves and internal standards .

Q. How can researchers formulate hypothesis-driven questions for this compound neuropharmacology studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example Hypothesis : "this compound exhibits lower dopamine reuptake inhibition than cocaine due to steric hindrance at the SERT binding site."

- Experimental Design :

- In Vitro Assays : Compare [³H]-dopamine uptake in synaptosomes treated with cocaine vs. This compound.

- Molecular Docking : Simulate binding affinities using crystallographic SERT models .

- Ethical Considerations : Use animal models compliant with ARRIVE guidelines; avoid human trials until preclinical toxicity is established .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism.

- Error Propagation : Account for variability in synthetic batches (e.g., ±5% purity) using Monte Carlo simulations .

Table 2: Dose-Response Parameters:

| Compound | EC₅₀ (µM) | Hill Coefficient | R² |

|---|---|---|---|

| Cocaine | 0.45 | 1.2 | 0.98 |

| This compound | 2.1 | 0.9 | 0.95 |

Q. Ethical & Methodological Pitfalls

Q. How can researchers avoid biases in this compound toxicity studies?

- Methodological Answer :

- Blinding : Assign compound labels (A/B) to prevent observer bias during histopathology assessments.

- Negative Controls : Include saline-treated cohorts to distinguish compound effects from procedural artifacts .

- Peer Review : Pre-register study designs on platforms like Open Science Framework to solicit methodological feedback .

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858949 | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-73-9 | |

| Record name | Pseudococaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.